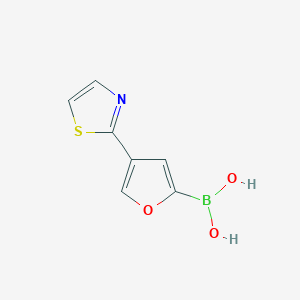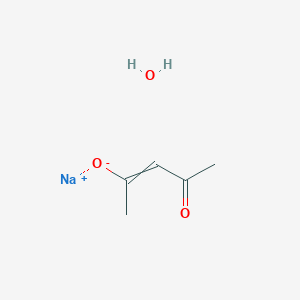
3-Hydroxy-5-(trifluoromethyl)-1,1-biphenyl-4-carbonitrile, 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-5-(trifluoromethyl)-1,1-biphenyl-4-carbonitrile, or HBTFC, is a synthetic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a melting point of about 140 °C and a boiling point of about 305 °C. HBTFC has been used in various fields, such as medicinal chemistry, materials science, and analytical chemistry. Its unique properties make it an attractive candidate for further research and development.
Applications De Recherche Scientifique
HBTFC has been used in various scientific research fields. It has been used as a substrate for the synthesis of various heterocyclic compounds, such as quinolines, oxazoles, and thiazoles. It has also been used as a starting material in the synthesis of various pharmaceuticals, such as antifungal agents, antibacterial agents, and anti-inflammatory agents. In addition, HBTFC has been used as a model compound for studying the mechanism of action of various drugs.
Mécanisme D'action
The mechanism of action of HBTFC is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes and monoamine oxidases. It is also believed to interact with various receptors, such as histamine H1 and serotonin 5-HT2A receptors. In addition, HBTFC has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects
HBTFC has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes and monoamine oxidases. It has also been shown to interact with various receptors, such as histamine H1 and serotonin 5-HT2A receptors. In addition, HBTFC has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
HBTFC is a useful compound for laboratory experiments. One of its main advantages is its high solubility in water, which makes it easy to work with. In addition, HBTFC is relatively stable and has a relatively low toxicity. However, it is important to note that HBTFC is a synthetic compound and should be handled with care.
Orientations Futures
HBTFC has a wide range of potential applications in various fields, such as medicinal chemistry, materials science, and analytical chemistry. In the future, it may be used to synthesize various heterocyclic compounds, such as quinolines, oxazoles, and thiazoles. In addition, it may be used as a starting material in the synthesis of various pharmaceuticals, such as antifungal agents, antibacterial agents, and anti-inflammatory agents. Furthermore, it may be used as a model compound for studying the mechanism of action of various drugs. Finally, its antioxidant properties may be beneficial in the treatment of various diseases.
Méthodes De Synthèse
HBTFC can be synthesized in several ways. One method involves the condensation of trifluoromethylbenzoic acid and hydroxybenzyl cyanide in the presence of an acid catalyst. Another method involves the reaction of trifluoromethylbenzaldehyde and hydroxybenzyl cyanide in the presence of an acid catalyst. A third method involves the reaction of trifluoromethylbenzyl bromide and hydroxybenzyl cyanide in the presence of an acid catalyst. All of these methods produce HBTFC in high yields.
Propriétés
IUPAC Name |
2-hydroxy-4-phenyl-6-(trifluoromethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO/c15-14(16,17)12-6-10(7-13(19)11(12)8-18)9-4-2-1-3-5-9/h1-7,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STEAYSBPUFROQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)O)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-5-(trifluoromethyl)-1,1-biphenyl-4-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-((3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)carbonyl)-3-(4-methoxyphenyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6342479.png)




![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy)]benzaldehyde; 98%](/img/structure/B6342501.png)




![Perfluoro-[2,3-bis(2-bromoethoxy)butane], 97%](/img/structure/B6342541.png)